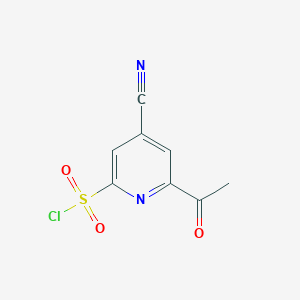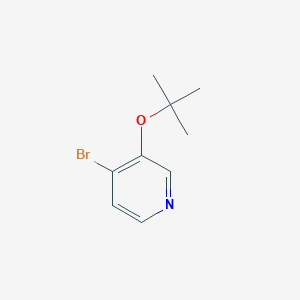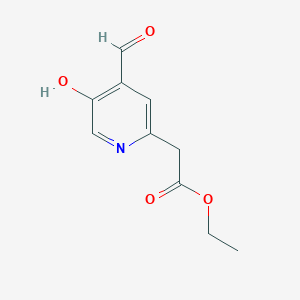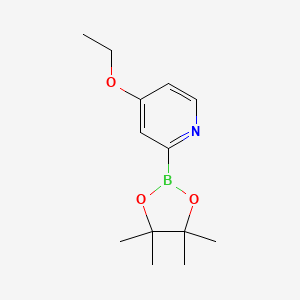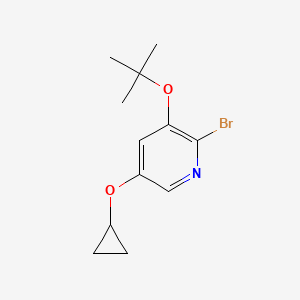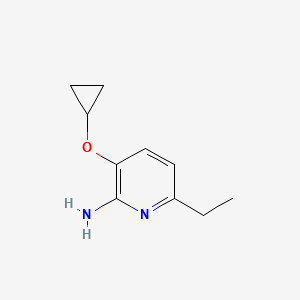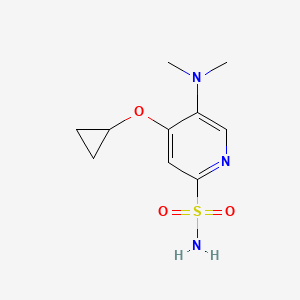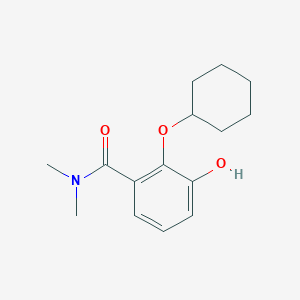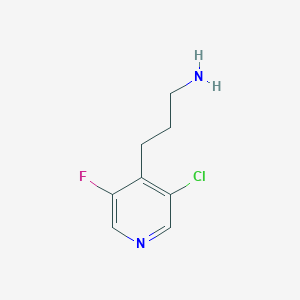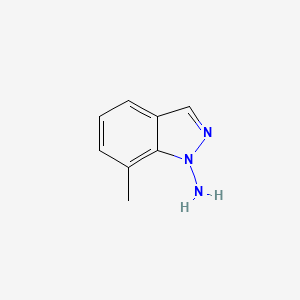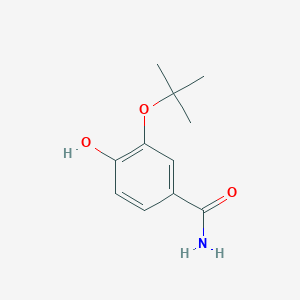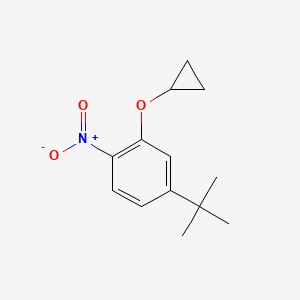
4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene is an organic compound with the molecular formula C13H17NO3 It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene typically involves the nitration of a tert-butyl-substituted benzene derivative followed by the introduction of a cyclopropoxy group. One common method involves the reaction of 4-tert-butylphenol with cyclopropyl bromide in the presence of a base to form 4-tert-butyl-2-cyclopropoxyphenol. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The cyclopropoxy group can be hydrolyzed to form a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-Tert-butyl-2-cyclopropoxy-1-aminobenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: 4-Tert-butyl-2-hydroxy-1-nitrobenzene.
Applications De Recherche Scientifique
4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tert-butyl and cyclopropoxy groups may influence the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Tert-butyl-2-iodo-1-nitrobenzene: Similar structure with an iodine atom instead of a cyclopropoxy group.
1-Tert-butyl-4-cyclopropoxy-2-nitrobenzene: Similar structure with different positioning of the functional groups.
Uniqueness
4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene is unique due to the presence of both a tert-butyl group and a cyclopropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-tert-butyl-2-cyclopropyloxy-1-nitrobenzene |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)9-4-7-11(14(15)16)12(8-9)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
Clé InChI |
UKZILUOEDFPILH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



